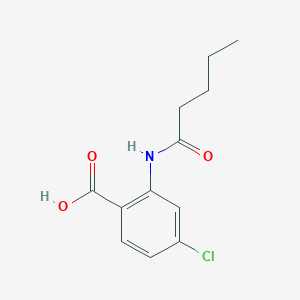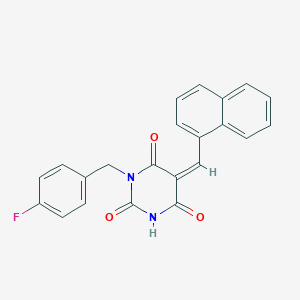![molecular formula C17H16BrN3O4S B5029393 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide drugs and is commonly referred to as BAY 43-9006.
Wissenschaftliche Forschungsanwendungen
4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and tumor growth. This compound has also been investigated for its anti-inflammatory and immunomodulatory properties.
Wirkmechanismus
The mechanism of action of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide involves the inhibition of protein kinases, which are involved in various cellular processes. Specifically, this compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. By inhibiting these kinases, 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide can effectively block cell proliferation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide vary depending on the specific protein kinases that are inhibited. In cancer cells, this compound can effectively block the activity of RAF, VEGFR, and PDGFR, leading to decreased cell proliferation, angiogenesis, and tumor growth. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of various inflammatory and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide in lab experiments is its specificity for certain protein kinases. This compound can effectively inhibit the activity of these kinases without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the accuracy and reliability of the experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide. One area of interest is the identification of new protein kinases that can be targeted by this compound. In addition, researchers are exploring the potential of combining this compound with other drugs to enhance its efficacy and reduce its toxicity. Finally, there is a need for further investigation into the anti-inflammatory and immunomodulatory properties of this compound, which may have implications for the treatment of various inflammatory and autoimmune disorders.
Synthesemethoden
The synthesis of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide involves the reaction of 1-(3-bromophenyl)-2,5-dioxopyrrolidine-3-carboxylic acid with N-(4-methyl-3-nitrophenyl)benzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then reduced to obtain the final product.
Eigenschaften
IUPAC Name |
4-[[[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c18-12-2-1-3-13(8-12)21-16(22)9-15(17(21)23)20-10-11-4-6-14(7-5-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWUUPBLBFGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)


![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)